3,3-Dimethyl-2-(octanoylamino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-2-(octanoylamino)butanoic acid (also known as GW501516) is a chemical compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It is a synthetic drug that was first synthesized in the 1990s and has gained popularity in scientific research due to its potential applications in treating various diseases.

Scientific Research Applications

Thermochemical Properties : The study by Verevkin (2000) explored the thermochemical properties of various monocarboxylic acids, including 3,3-dimethylbutanoic acid. This research is significant for understanding the enthalpies of vaporization and formation of these compounds, which are critical in various industrial and scientific applications (Verevkin, 2000).

Chemical Ecology : Burger et al. (2002) identified and synthesized electroantennographic detection (EAD)-active constituents of secretions from the male dung beetle, which included 3,3-dimethylbutanoic acid. This study contributes to our understanding of chemical communication in insects, potentially aiding in pest control strategies (Burger et al., 2002).

Organic Synthesis : Ying (2004) discussed the synthesis of trimethylacetic acid from 3,3-dimethyl-2-butanone. This research is relevant for the production of fine chemicals and intermediates in pharmaceuticals (Ying, 2004).

Pharmaceutical Chemistry : Kamiński et al. (2016) synthesized a library of new compounds from 3,3-dimethylbutanoic acid derivatives. This study is significant for the development of new pharmaceuticals, especially in the field of neurology (Kamiński et al., 2016).

Environmental Science : Vijayaraghavan et al. (2017) investigated base-rich diamino protic ionic liquid mixtures for enhanced CO2 capture. This research, involving 3,3-dimethylbutanoic acid, is crucial for developing new methods for carbon capture and storage (Vijayaraghavan et al., 2017).

Food Science : Qian and Reineccius (2002) identified aroma compounds in Parmigiano-Reggiano cheese, including 3,3-dimethylbutanoic acid. This study enhances our understanding of flavor chemistry and its application in the food industry (Qian & Reineccius, 2002).

Analytical Chemistry : Gould et al. (2018) developed a method for quantifying volatile metabolites in stool samples using 3,3-dimethylbutanoic acid as an internal standard. This research is important for non-invasive diagnostic techniques in healthcare (Gould et al., 2018).

properties

IUPAC Name |

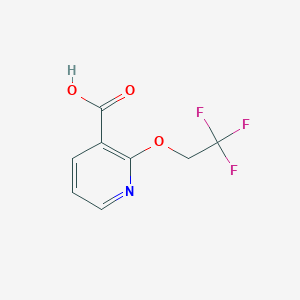

3,3-dimethyl-2-(octanoylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-5-6-7-8-9-10-11(16)15-12(13(17)18)14(2,3)4/h12H,5-10H2,1-4H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJVSQNKLCGXRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC(C(=O)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(prop-2-yn-1-yl)-N-[2-(propan-2-yl)-2H-indazol-5-yl]piperazine-1-carboxamide](/img/structure/B2378867.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate](/img/structure/B2378869.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2378871.png)

![N-[[1-(6-Fluoropyridin-2-yl)sulfonylpiperidin-3-yl]methyl]-2-methylpropanamide](/img/structure/B2378874.png)

![3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2378881.png)

![1'-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2378882.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(3,3,5-trimethylcyclohexyl)amino]purine-2,6-dione](/img/structure/B2378883.png)